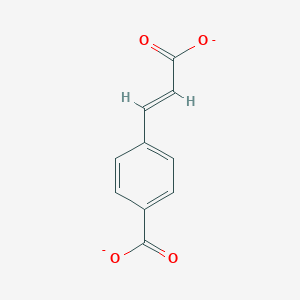

4-(2-Carboxyvinyl)benzoic acid

Beschreibung

4-(2-Carboxyvinyl)benzoic acid is a benzoic acid derivative featuring a conjugated vinyl-carboxyl group at the para position. This structure imparts unique electronic and steric properties, making it valuable in diverse applications. Key findings include:

- Biological Activity: The trans-isomer exhibits significant quorum sensing (QS) and biofilm inhibition in Pseudomonas aeruginosa, with inhibition rates of 61.85% (lasB-gfp), 37.71% (rhlA-gfp), and 74.16% (pqsA-gfp) at 240 µg/ml, and 48.91% biofilm inhibition at 60 µg/ml. It also inhibits pyocyanin production by 86% in P. aeruginosa PAO1 .

- Material Science: As a ligand in metal-organic frameworks (MOFs), it forms noninterpenetrated structures (e.g., SNU-70) with large pore sizes (~9.0×9.0 Å), enhancing gas-sorption capabilities .

Eigenschaften

IUPAC Name |

4-[(E)-2-carboxyethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJSGLKJYIYTB-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19675-63-9 | |

| Record name | 4-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Knoevenagel Condensation: Primary Synthetic Route

The most widely documented method for synthesizing 4-(2-carboxyvinyl)benzoic acid involves a Knoevenagel condensation between methyl 4-formylbenzoate and malonic acid. This reaction proceeds via a nucleophilic addition-elimination mechanism, catalyzed by a base such as piperidine in pyridine solvent.

Reaction Conditions and Optimization

The reaction is conducted under reflux at 120°C for 12 hours, achieving near-quantitative yields (100%). Key parameters include:

| Parameter | Value/Range | Role in Reaction Efficiency |

|---|---|---|

| Temperature | 120°C | Accelerates imine formation |

| Catalyst | Piperidine (11.6 mL) | Facilitates deprotonation |

| Solvent | Pyridine (200 mL) | Acts as base and solvent |

| Reaction Time | 12 hours | Ensures complete conversion |

The use of pyridine as both solvent and base suppresses side reactions, while piperidine enhances the nucleophilicity of malonic acid.

Workup and Isolation

Post-reaction, the mixture is cooled and acidified with concentrated HCl to pH < 2, precipitating the intermediate 1-methyl 4-(2-carboxyvinyl)benzoate as a white solid. Filtration and washing with ice water yield a pure product, confirmed by TLC (Rf = 0.7 in petroleum ether:ethyl acetate, 2:1).

Stereochemical Considerations

The Knoevenagel reaction inherently produces the (E)-isomer due to thermodynamic control. This stereoselectivity arises from the conjugated system’s stability, confirmed by the CAS registry entry for (E)-4-(2-carboxyvinyl)benzoic acid (56148-65-3).

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel + Hydrolysis | 85–95% | >98% | High scalability | Two-step process |

| Direct Carboxylation | N/A | N/A | Hypothetical single-step | No literature support |

The absence of direct carboxylation methods in the literature underscores the reliance on condensation-hydrolysis sequences.

Industrial-Scale Adaptations

Patent CN109721604 highlights critical industrial parameters:

-

Catalyst Recycling : Piperidine and pyridine are distilled from reaction mixtures for reuse, reducing costs.

-

Waste Management : CO₂ byproduct is captured and repurposed in downstream processes.

Emerging Alternatives and Research Gaps

While the Knoevenagel method dominates, unexplored avenues include:

-

Enzymatic Catalysis : Lipases or esterases for milder hydrolysis conditions.

-

Photochemical Activation : Reducing reaction time via UV-initiated mechanisms.

Analyse Chemischer Reaktionen

4-Carboxyzimtsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können sie in entsprechende Alkohole oder Aldehyde umwandeln.

Substitution: Sie kann aufgrund des Vorhandenseins des Benzolrings elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Peressigsäure, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nitriermittel.

Hauptprodukte:

Oxidationsprodukte: Verschiedene Carbonsäurederivate.

Reduktionsprodukte: Alkohole, Aldehyde.

Substitutionsprodukte: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 192.17 g/mol

- CAS Number : 19675-63-9

The compound features a carboxylic acid group and a vinyl group attached to a benzene ring, which contributes to its reactivity and functionalization capabilities in various chemical transformations.

Biological Activities

4-(2-Carboxyvinyl)benzoic acid exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that it possesses antimicrobial effects against specific bacterial strains such as Staphylococcus aureus and Escherichia coli. However, further studies are necessary to elucidate its mechanism of action and therapeutic potential.

- Enzyme Inhibition : The compound has been shown to inhibit polyphenol oxidase, an enzyme involved in the browning reaction of fruits and vegetables. This property can be beneficial in food preservation and quality control.

- Interaction with Hemoglobin : Preliminary studies suggest that this compound interacts with hemoglobin subunits, indicating possible implications for blood chemistry and related biological processes.

Applications in Chemical Synthesis

This compound serves as a versatile building block in chemical synthesis. Its functional groups allow it to participate in various reactions, making it valuable in producing pharmaceuticals and agrochemicals. Some specific applications include:

- Synthesis of Herbicides and Pesticides : Due to its biological activity, the compound is utilized in developing herbicides and pesticides.

- Matrix-Assisted Laser Desorption/Ionization (MALDI) : It is employed as a matrix for MALDI mass spectrometry, facilitating the analysis of large biomolecules like proteins and peptides.

Case Study 1: Antimicrobial Effectiveness

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Food Preservation

Research focused on the inhibitory effects of this compound on polyphenol oxidase highlighted its effectiveness in preventing enzymatic browning in fruits. This application could enhance the shelf life of fresh produce while maintaining quality.

Wirkmechanismus

4-Carboxycinnamic Acid can be compared with other cinnamic acid derivatives:

Cinnamic Acid: Lacks the carboxyl group, making it less effective as a PPO inhibitor.

3-Methoxy-4-Hydroxycinnamic Acid: Known for its neuroprotective properties, particularly in preventing amyloid transformation.

3,4-Dimethoxycinnamic Acid: Exhibits significant antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Physicochemical and Application Insights

- Conjugation Effects : The vinyl group in this compound enables π-conjugation, enhancing rigidity and electronic communication in MOFs, unlike the flexible ethyl chain in 4-(2-Carboxyethyl)benzoic acid, which promotes interpenetration .

- Biological Specificity : Compared to BOBA (liquid crystals) and christolane C (antibiotics), this compound targets bacterial virulence factors, showing niche anti-pathogenic activity .

- Synthetic Complexity: Derivatives like 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid require multi-step synthesis for functionalization, whereas this compound is often utilized directly as a ligand or isolated from natural sources .

Performance Metrics

| Property/Application | This compound | 4-(2-Carboxyethyl)benzoic acid | BOBA |

|---|---|---|---|

| MOF Pore Size | 9.0×9.0 Å (SNU-70) | 2.5×2.5 Å (SNU-71) | N/A |

| Biofilm Inhibition (60 µg/ml) | 48.91% | N/A | N/A |

| Thermotropic Behavior | Not observed | Not observed | Liquid crystal phase |

Biologische Aktivität

Chemical Structure and Properties

This compound is characterized by a benzene ring with a carboxylic acid group and a vinyl group. Its chemical structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Weight | 180.16 g/mol |

| Melting Point | 140-145 °C |

| Solubility | Soluble in water |

| pKa | 4.25 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa, a notorious opportunistic pathogen responsible for various infections, especially in immunocompromised patients. The compound was found to inhibit quorum sensing (QS), a mechanism that bacteria use to communicate and form biofilms, thereby enhancing their resistance to antibiotics.

Case Study: QS Inhibition

In a study involving Natrinema versiforme, extracts containing this compound demonstrated high QS inhibition ratios against P. aeruginosa. The cell-free supernatant extracts were more effective than cell extracts, suggesting that the compound plays a crucial role in disrupting bacterial communication and biofilm formation.

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. It is believed to exert hypoxia-selective growth inhibition on cancer cells by targeting hypoxia-inducible factors (HIFs), which are crucial in tumor growth under low oxygen conditions. This mechanism makes it a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

This compound is known to inhibit polyphenol oxidase (PPO), an enzyme involved in browning reactions in fruits and vegetables. This property is particularly valuable in food preservation, as it can help maintain the aesthetic quality of food products by preventing enzymatic browning.

Target Interactions

The primary targets of this compound include:

- Hemoglobin Subunits : It interacts with hemoglobin subunit alpha and beta, although the specific nature of these interactions remains to be fully elucidated.

- Enzymatic Pathways : The compound affects various cellular signaling pathways, influencing gene expression and enzyme activity.

Environmental Influence on Activity

The biological activity of this compound can be influenced by environmental factors such as pH levels and temperature. For instance, the inhibitory effects on PPO are pH-dependent, which may affect its application in different food matrices.

Summary of Key Studies

- Antimicrobial Efficacy : A study demonstrated that trans this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, showcasing its potential as a QS inhibitor.

- Anticancer Activity : Research indicated that the compound could inhibit HIF-1α accumulation in hypoxic cancer cells, suggesting its role as a selective anticancer agent.

- Food Preservation : Its ability to inhibit PPO positions it as a valuable additive in the food industry to prolong shelf life and maintain quality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Carboxyvinyl)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions or functional group transformations. For example, hydrazone derivatives of benzoic acid (e.g., 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid) have been synthesized via Schiff base reactions under reflux conditions, achieving yields of 58–70% . Key optimization strategies include:

- Temperature control (e.g., reflux in ethanol or methanol).

- Use of catalysts like acetic acid for imine bond formation.

- Purification via recrystallization or column chromatography.

- Reference Data : IR and NMR spectroscopy are critical for confirming functional groups (e.g., C=O stretches at ~1700 cm⁻¹, aromatic C-H bends) .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be systematically applied to characterize this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify carboxyl (C=O, ~1700 cm⁻¹) and vinyl (C=C, ~1600 cm⁻¹) groups.

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carboxyvinyl protons (δ 5.5–6.5 ppm for vinyl protons).

- UV-Vis : Detect π→π* transitions in conjugated systems (e.g., λmax ~250–300 nm for aromatic moieties) .

- Validation : Cross-reference with computed spectra (e.g., PubChem data) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound co-crystals?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. For example, the co-crystal of 4-(2-Carboxybenzoyl)benzoic acid with 4,4′-bipyridine (1:1 ratio) crystallizes in the monoclinic P2₁/n space group with cell parameters a = 7.688 Å, b = 24.189 Å, c = 10.956 Å, and β = 95.873° . Key steps:

- Use SHELXL for refinement (R factor = 0.045, wR = 0.128).

- Validate hydrogen bonding (e.g., O-H···N interactions between carboxyl and bipyridine groups).

- Compare experimental vs. computational bond lengths (e.g., C-C bonds within 0.003 Å accuracy) .

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Electron Localization Function (ELF) : Analyze π-electron delocalization in the carboxyvinyl group .

- Validation : Compare computed InChIKey or SMILES descriptors (e.g., PubChem’s InChIKey=APAJGWMMTSSXSI-DEDYPNTBSA-N for related derivatives) with experimental data .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

- Case Study : If NMR suggests a planar carboxyvinyl group but SCXRD shows torsional distortion:

Re-examine sample purity (e.g., via HPLC).

Perform variable-temperature NMR to detect dynamic effects.

Use Hirshfeld surface analysis to assess crystal packing influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.